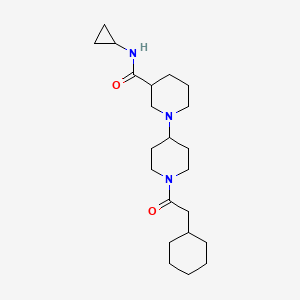![molecular formula C21H22N4O2 B6068656 1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a 1,2,4-oxadiazole ring and a benzoyl group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the two nitrogen atoms in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Piperazine derivatives generally have good solubility in organic solvents .
Applications De Recherche Scientifique
Organic Synthesis
Benzylic Position Reactions: The benzylic position (adjacent to the benzene ring) is chemically reactive. Researchers can exploit this reactivity for various transformations, such as free radical bromination, nucleophilic substitution, and oxidation . For instance, selective bromination at the benzylic position could yield valuable intermediates for further synthesis.
Mécanisme D'action
Mode of Action
The compound interacts with its targets through binding, which can either activate or inhibit the target’s function. This interaction can lead to changes in cellular signaling pathways or metabolic processes. For instance, if the target is a receptor, the compound may mimic or block the natural ligand, altering the receptor’s activity and downstream signaling .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. If the compound targets a receptor involved in neurotransmission, it could affect pathways related to neurotransmitter release, reuptake, or degradation. This can lead to changes in neuronal activity and communication. Alternatively, if the target is an enzyme, the compound could alter metabolic pathways, affecting the synthesis or breakdown of key biomolecules .
Pharmacokinetics
The pharmacokinetics of 1-Methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s structure suggests it may have good oral bioavailability due to its piperazine ring, which enhances water solubility. It is likely metabolized in the liver and excreted via the kidneys. The exact pharmacokinetic profile would depend on factors such as the compound’s stability, solubility, and interaction with metabolic enzymes .
Result of Action
At the molecular level, the compound’s action results in changes to the activity of its targets, leading to altered cellular functions. This can manifest as changes in cell signaling, gene expression, or metabolic activity. At the cellular level, these changes can affect cell growth, differentiation, or apoptosis, depending on the specific pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability might be affected by the acidic environment of the stomach, which could impact its bioavailability. Additionally, interactions with other drugs or dietary components could alter its absorption or metabolism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-6-5-7-16(14-15)19-22-20(27-23-19)17-8-3-4-9-18(17)21(26)25-12-10-24(2)11-13-25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRDDFBHAORBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6068574.png)
![ethyl 4-(3-methoxybenzyl)-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B6068580.png)
![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
![N-[2-(diethylamino)ethyl]-1-isobutyl-2-isopropyl-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B6068585.png)
![2-(3-chlorobenzyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6068589.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![5-methyl-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B6068636.png)
![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B6068646.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6068651.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)